molecular formula C17H10ClN3O3S B12047547 N-(6-chloro-1,3-benzothiazol-2-yl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide

N-(6-chloro-1,3-benzothiazol-2-yl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide

Cat. No.: B12047547
M. Wt: 371.8 g/mol
InChI Key: HWNGSJGOBFLEGF-UHFFFAOYSA-N
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Description

N-(6-chloro-1,3-benzothiazol-2-yl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a complex organic compound that features a benzothiazole ring and a quinolinecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole ring, followed by the introduction of the quinolinecarboxamide moiety. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The reactions are usually carried out under reflux conditions to ensure complete conversion of reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-1,3-benzothiazol-2-yl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically conducted under controlled temperatures and in the presence of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while nucleophilic substitution can result in various substituted benzothiazole derivatives.

Scientific Research Applications

N-(6-chloro-1,3-benzothiazol-2-yl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chloro-1,3-benzothiazol-2-yl)acetamide
  • N-(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide
  • 2-chloro-N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)acetamide

Uniqueness

N-(6-chloro-1,3-benzothiazol-2-yl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is unique due to its specific combination of benzothiazole and quinolinecarboxamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H10ClN3O3S

Molecular Weight

371.8 g/mol

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C17H10ClN3O3S/c18-8-5-6-11-12(7-8)25-17(20-11)21-16(24)13-14(22)9-3-1-2-4-10(9)19-15(13)23/h1-7H,(H2,19,22,23)(H,20,21,24)

InChI Key

HWNGSJGOBFLEGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl)O

Origin of Product

United States

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